molecular formula C15H16N2O6S2 B2652211 1-(4-((2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione CAS No. 2034611-29-3

1-(4-((2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione

Cat. No.: B2652211
CAS No.: 2034611-29-3
M. Wt: 384.42
InChI Key: POWFDHFQQFJHDO-UHFFFAOYSA-N
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Description

1-(4-((2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a bicyclic sulfonamide derivative featuring a pyrrolidine-2,5-dione (succinimide) moiety linked to a 2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane system. Structural determination of similar compounds frequently employs crystallographic tools like SHELX programs .

Properties

IUPAC Name

1-[4-[(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)sulfonyl]phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6S2/c18-14-5-6-15(19)17(14)10-1-3-12(4-2-10)25(22,23)16-8-13-7-11(16)9-24(13,20)21/h1-4,11,13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWFDHFQQFJHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CC4CC3CS4(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure and functional groups contribute to various biological activities, including anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by a thia and azabicyclo framework. The IUPAC name is this compound, with a molecular formula of C15H19N3O4S. The presence of the dioxido group enhances its reactivity and interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H19N3O4S
Molecular Weight335.39 g/mol

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. Studies suggest that it may influence various biochemical pathways through unique binding interactions facilitated by its bicyclic structure. The compound's sulfonyl group is particularly noteworthy for its potential role in modulating enzyme activity and cellular signaling pathways.

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrrolidine compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha in human peripheral blood mononuclear cells (PBMCs). The inhibition of these cytokines suggests a potential application in treating inflammatory diseases.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The effectiveness was evaluated using the broth microdilution method, indicating its potential as an antibacterial agent.

Case Studies

  • Anti-inflammatory Effects : A study involving pyrrolidine derivatives revealed significant inhibition of PBMC proliferation in response to anti-CD3 antibody stimulation. The strongest inhibitory effects were observed at concentrations up to 100 µg/mL, indicating the compound's potential as an anti-inflammatory agent .
  • Antimicrobial Screening : In vitro tests showed that the compound effectively inhibited the growth of several bacterial strains, supporting its use in developing new antimicrobial therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include bicyclic sulfonamides, thiazolo-pyrimidines, and thiazolidinones (e.g., compounds 11a, 11b, and 12 from and 5 from ). Key comparisons are outlined below:

Parameter Target Compound Analogues
Core Structure Bicyclo[2.2.1]heptane with sulfonamide and succinimide Thiazolo-pyrimidine (11a, 11b), pyrimidoquinazoline (12), thiazolidinone (5)
Functional Groups Sulfonyl, dione, bicyclic amine Benzylidene, cyano, furan (11a, 11b); hydrazono, hydroxyphenyl (5); quinazoline (12)
Molecular Weight Not explicitly reported (estimated ~400–450 g/mol) 386–403 g/mol (11a, 11b); 318 g/mol (12); ~400–450 g/mol (5)
Synthetic Method Likely multi-step sulfonylation and cyclization Reflux with chloroacetic acid, aromatic aldehydes, and sodium acetate (11a, 11b); condensation with anthranilic acid (12); thiosemicarbazide and oxocompounds (5)
Biological Activity Undocumented in evidence (hypothesized enzyme inhibition) Anticancer, antimicrobial (thiazolo-pyrimidines in ); pesticidal (bicyclic diones like procymidone and vinclozolin in )

Key Differences

Ring Systems :

  • The target compound’s bicyclo[2.2.1]heptane core is distinct from the thiazolo-pyrimidine (11a, 11b) or pyrimidoquinazoline (12) systems, which exhibit fused heterocyclic rings .
  • Procymidone and vinclozolin () share bicyclic dione motifs but lack the sulfonamide bridge .

Functionalization: The sulfonylphenyl group in the target compound contrasts with the benzylidene or cyanophenyl substituents in analogues (11a, 11b) . Thiazolidinones (e.g., compound 5) incorporate hydrazone and hydroxyphenyl groups absent in the target compound .

The target compound’s lack of documented activity limits direct comparison.

Research Findings and Data Gaps

  • Synthesis : The target compound’s synthesis likely parallels methods in (e.g., sulfonylation of bicyclic amines with succinimide derivatives), but explicit protocols are absent.
  • Crystallography : SHELX programs () are widely used for structural validation of such compounds, implying applicability here .

Q & A

Q. How can researchers optimize the synthesis yield and purity of this compound?

The synthesis involves multi-step organic reactions, where temperature, solvent choice, and reaction time are critical. For example, highlights the need to optimize these parameters to maximize yield and purity. Common solvents include DMF or acetic acid mixtures, with reflux conditions (e.g., 2–3 hours) and recrystallization from DMF-acetic acid or DMF-ethanol . Analytical techniques like NMR and mass spectrometry are essential for confirming structural integrity and purity post-synthesis .

Q. What analytical methods are recommended for confirming the compound’s structure and stability?

High-resolution NMR (¹H, ¹³C) and mass spectrometry (HRMS) are standard for structural confirmation. For stability studies, HPLC under varying pH and temperature conditions can assess degradation profiles. emphasizes the use of NMR to validate key functional groups, such as the bicycloheptane sulfonyl and pyrrolidine-dione moieties .

Q. How should researchers design initial pharmacological activity screens for this compound?

Begin with in vitro assays targeting enzymes or receptors relevant to the compound’s predicted mechanism (e.g., molecular docking studies, as noted in ). Use cell-based models (e.g., microbial systems as in ) to evaluate cytotoxicity or anti-proliferative effects. Dose-response curves and IC₅₀ calculations are critical for establishing potency thresholds .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies be resolved?

Contradictions often arise from differences in assay conditions (e.g., pH, solvent compatibility). For example, highlights the role of experimental variables in microbial systems. To resolve discrepancies, replicate studies under standardized protocols and use orthogonal assays (e.g., surface plasmon resonance alongside enzymatic assays) to cross-validate results .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

Combine computational modeling (e.g., molecular dynamics simulations or docking studies, as in ) with experimental validation. Use site-directed mutagenesis if targeting enzymes, or knockout cell lines to confirm receptor interactions. Isotopic labeling (e.g., ¹⁴C) can track metabolic pathways .

Q. How can the compound’s solubility and bioavailability be improved without compromising activity?

Structural modifications, such as introducing polar groups (e.g., hydroxyl or amine) on the phenyl ring, may enhance solubility. ’s heterocyclization methods (e.g., Paal-Knorr reaction) provide a framework for derivatization. Alternatively, formulate as a prodrug using ester or amide linkages to improve pharmacokinetics .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?

Synthesize analogs with systematic variations (e.g., substituents on the phenyl ring or bicycloheptane system). Use ’s synthetic pathways as a template. Test analogs in parallel using high-throughput screening (HTS) to identify critical pharmacophores. QSAR models can further prioritize synthetic targets .

Methodological Considerations

  • Synthetic Challenges : and emphasize the need for anhydrous conditions and controlled reagent stoichiometry to avoid side reactions (e.g., sulfonation over-reaction).
  • Data Reproducibility : Document reaction conditions rigorously (e.g., solvent purity, catalyst batch) to ensure reproducibility, as minor variations can significantly impact outcomes .
  • Advanced Characterization : For complex structural features (e.g., sulfonyl bridges), X-ray crystallography or 2D NMR (COSY, NOESY) may be necessary to resolve stereochemical ambiguities .

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